Odor Profile: Distinctive Marine-Aldehydic Character vs. Floral Aldehydic of Unsaturated Analog
The introduction of three methyl groups at specific positions on an undecanal backbone creates a unique odor profile. A foundational study on methyl-branched undecanals demonstrated that the position of methyl substitution directly and predictably alters olfactory character [1]. While quantitative odor threshold data for 2,6,10-trimethylundecanal is not publicly available, the qualitative distinction is well-established: it is described as having a fresh, aldehydic, marine, and slightly fatty scent . This contrasts sharply with its direct unsaturated comparator, 2,6,10-trimethylundec-9-enal (Adoxal/Farenal), which possesses a more pronounced floral, waxy, and ozonic character reminiscent of lily of the valley . This differentiation in scent character is a primary driver for ingredient selection in perfumery.
| Evidence Dimension | Odor Character (Qualitative) |
|---|---|
| Target Compound Data | Fresh, aldehydic, marine, fatty |
| Comparator Or Baseline | 2,6,10-trimethylundec-9-enal (Floral, waxy, ozonic, lily of the valley) |
| Quantified Difference | N/A (Qualitative differentiation based on trained sensory panels) |
| Conditions | Neat and in dilution (e.g., 1% in dipropylene glycol) |
Why This Matters
This qualitative distinction is paramount for perfumers and formulators seeking to create a specific olfactive signature, making 2,6,10-trimethylundecanal irreplaceable in marine or fresh aldehydic accords where floral or ozonic notes are undesirable.
- [1] Soda Aromatic Co., Ltd. (2012). Odor Characteristics of Undecanals with Methyl Branches. Presented at the 56th Annual Symposium on the Chemistry of Terpenes, Essential Oils, and Aromatics. View Source
